molecular formula C13H12ClN3O3 B4368820 5-{[(3-chlorobenzyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid

5-{[(3-chlorobenzyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid

Cat. No. B4368820
M. Wt: 293.70 g/mol
InChI Key: HYKCBDDNRBBYIE-UHFFFAOYSA-N
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Description

5-{[(3-chlorobenzyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is commonly referred to as CBAP and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Mechanism of Action

The mechanism of action of CBAP is not fully understood. However, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins. Prostaglandins are known to play a role in inflammation and cancer. By inhibiting the activity of COX-2, CBAP may reduce inflammation and inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
CBAP has been shown to have anti-inflammatory and anti-cancer effects in various studies. It has been shown to reduce the production of prostaglandins, which are known to play a role in inflammation and cancer. CBAP has also been shown to inhibit the growth of cancer cells in vitro and in vivo.

Advantages and Limitations for Lab Experiments

One of the advantages of using CBAP in lab experiments is its potential anti-inflammatory and anti-cancer properties. This makes it a potential candidate for the treatment of various diseases. However, one of the limitations of using CBAP in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.

Future Directions

There are several potential future directions for the study of CBAP. One potential direction is the development of CBAP-based drugs for the treatment of various diseases, such as cancer and inflammation. Another potential direction is the study of CBAP as a diagnostic tool for the early detection of cancer. Additionally, further studies may be conducted to better understand the mechanism of action of CBAP and its potential applications in medicine.
Conclusion:
In conclusion, CBAP is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. The synthesis method of CBAP involves the reaction of 3-chlorobenzylamine and 1-methyl-1H-pyrazole-4-carboxylic acid with the use of a coupling agent. CBAP has been studied extensively for its potential anti-inflammatory and anti-cancer properties, and its mechanism of action involves the inhibition of COX-2 activity. CBAP has several advantages and limitations for lab experiments, and there are several potential future directions for its study.

Scientific Research Applications

CBAP has been studied extensively for its potential applications in the field of medicine. It has been shown to have anti-inflammatory and anti-cancer properties, making it a potential candidate for the treatment of various diseases. CBAP has also been studied for its potential use as a diagnostic tool for the early detection of cancer.

properties

IUPAC Name

5-[(3-chlorophenyl)methylcarbamoyl]-1-methylpyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN3O3/c1-17-11(10(7-16-17)13(19)20)12(18)15-6-8-3-2-4-9(14)5-8/h2-5,7H,6H2,1H3,(H,15,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYKCBDDNRBBYIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)C(=O)O)C(=O)NCC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-{[(3-chlorobenzyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid
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5-{[(3-chlorobenzyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid
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5-{[(3-chlorobenzyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid
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5-{[(3-chlorobenzyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid
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5-{[(3-chlorobenzyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid
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5-{[(3-chlorobenzyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid

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